molecular formula C10H11N3O B2983495 1-(Benzotriazol-1-yl)butan-2-one CAS No. 302966-90-1

1-(Benzotriazol-1-yl)butan-2-one

Cat. No. B2983495
M. Wt: 189.218
InChI Key: ZFWXOUWYTDKKTE-UHFFFAOYSA-N
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Description

“1-(Benzotriazol-1-yl)butan-2-one” is a derivative of Benzotriazole (BTA), a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This white-to-light tan solid has a variety of uses, for instance, as a corrosion inhibitor for copper .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of “1-(Benzotriazol-1-yl)butan-2-one” is similar to that of Benzotriazole, with an additional butan-2-one group attached to it . The empirical formula is C10H11N3O .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .


Physical And Chemical Properties Analysis

Benzotriazole has a molar mass of 119.127 g·mol−1 . It appears as a white solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water up to 20 g/L .

Safety And Hazards

Benzotriazole is labeled with the signal word “Warning” under GHS labeling . It has hazard statements H302, H319, H332, H411, H412 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, ensuring adequate ventilation, and not getting it in eyes, on skin, or on clothing .

Future Directions

Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . In addition, they have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Future research may focus on further exploring these applications and developing new ones.

properties

IUPAC Name

1-(benzotriazol-1-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(14)7-13-10-6-4-3-5-9(10)11-12-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWXOUWYTDKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3-Benzotriazol-1-yl)butan-2-one

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